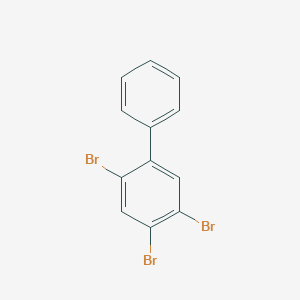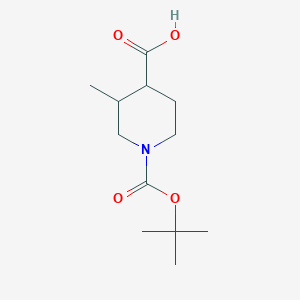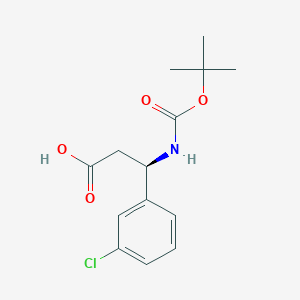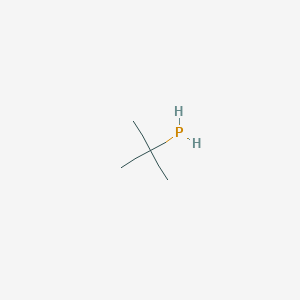![molecular formula C8H13NO3 B050866 Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 125033-33-2](/img/structure/B50866.png)
Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
Übersicht
Beschreibung
Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate, also known as EA-3167, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of spirocyclic compounds and has been found to exhibit interesting biological activities. In
Wirkmechanismus
The exact mechanism of action of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate is not fully understood. However, it has been suggested that Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate may act by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been suggested that Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate may act by inhibiting the activity of certain enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. Some of the effects of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate include:
1. Increased levels of dopamine, serotonin, and norepinephrine in the brain.
2. Inhibition of acetylcholinesterase and monoamine oxidase activity.
3. Reduction in the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.
4. Increased levels of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a wide range of pharmacological activities. However, there are also some limitations to using Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate in lab experiments. For example, the exact mechanism of action of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has not been extensively studied in humans, which limits its potential for clinical use.
Zukünftige Richtungen
There are several future directions for research on Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate. Some of these directions include:
1. Further studies to elucidate the mechanism of action of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate.
2. Studies to determine the efficacy of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
3. Studies to determine the safety and efficacy of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate in human clinical trials.
4. Studies to determine the potential of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate as a therapeutic agent for other diseases such as depression and inflammation.
5. Studies to develop new analogs of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been found to exhibit a wide range of pharmacological activities, making it a promising compound for scientific research. Some of the areas of research where Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been studied include:
1. Neuroprotection: Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
2. Antidepressant activity: Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been found to exhibit antidepressant-like effects in animal models of depression.
3. Anti-inflammatory activity: Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been found to exhibit anti-inflammatory effects in animal models of inflammation.
4. Anticancer activity: Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been found to exhibit anticancer activity against various cancer cell lines.
Eigenschaften
CAS-Nummer |
125033-33-2 |
|---|---|
Produktname |
Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate |
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
ethyl 1-oxa-6-azaspiro[2.4]heptane-6-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-11-7(10)9-4-3-8(5-9)6-12-8/h2-6H2,1H3 |
InChI-Schlüssel |
HRPHXPZUWLXSQT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2(C1)CO2 |
Kanonische SMILES |
CCOC(=O)N1CCC2(C1)CO2 |
Synonyme |
1-Oxa-5-azaspiro[2.4]heptane-5-carboxylic acid, ethyl ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)
![(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[Bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B50795.png)







